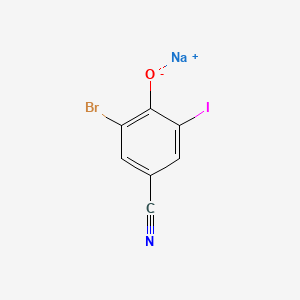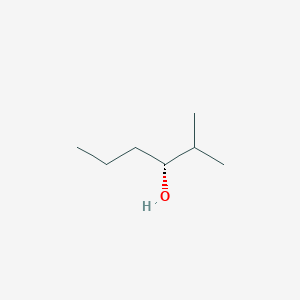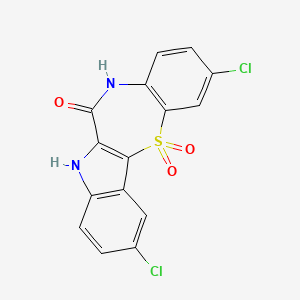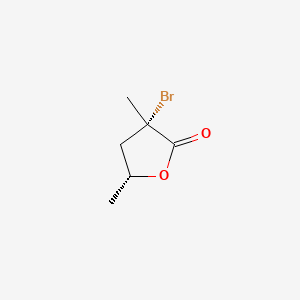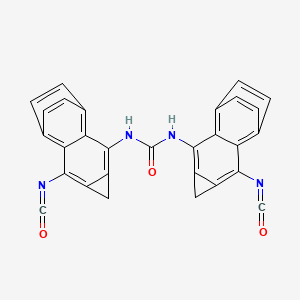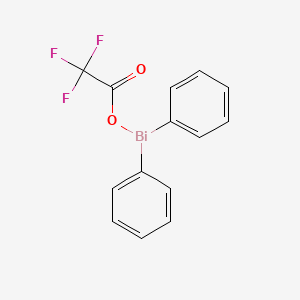
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide est un composé chimique doté d'une structure complexe comprenant un cycle naphtalène substitué par des groupes butyle, éthyle, hydroxyle et sulfonamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide implique généralement plusieurs étapes, commençant par la fonctionnalisation du cycle naphtalène. Les voies de synthèse courantes comprennent :
Nitration et réduction : Le cycle naphtalène est d'abord nitré pour introduire des groupes nitro, qui sont ensuite réduits en amines.
Sulfonation : Les groupes amine sont sulfonés pour former des groupes sulfonamide.
Alkylation : Le cycle naphtalène est ensuite alkylé avec des groupes butyle et éthyle dans des conditions spécifiques, telles que l'utilisation d'halogénoalcanes en présence d'une base.
Hydroxylation : Enfin, le groupe hydroxyle est introduit par des réactions d'hydroxylation, souvent en utilisant des agents oxydants.
Méthodes de production industrielle
La production industrielle de la N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler avec précision les conditions de réaction.
Analyse Des Réactions Chimiques
Types de réactions
La N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le groupe sulfonamide peut être réduit en amines.
Substitution : Les groupes alkyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le dihydrogène (H2) en présence d'un catalyseur sont utilisés.
Substitution : Des nucléophiles comme l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu) sont utilisés.
Principaux produits
Oxydation : Produit des cétones ou des aldéhydes.
Réduction : Produit des amines.
Substitution : Produit divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe sulfonamide peut inhiber l'activité enzymatique en imitant le substrat, tandis que le groupe hydroxyle peut former des liaisons hydrogène avec les molécules cibles, améliorant l'affinité de liaison. La structure globale du composé lui permet d'interagir avec plusieurs voies, conduisant à ses effets biologiques divers.
Applications De Recherche Scientifique
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The compound’s overall structure allows it to interact with multiple pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide : Unique en raison de son motif de substitution spécifique sur le cycle naphtalène.
N-butyl-5-éthyl-8-hydroxynaphtalène-2-sulfonamide : Structure similaire, mais avec le groupe sulfonamide à une position différente.
N-butyl-5-éthyl-7-hydroxynaphtalène-1-sulfonamide : Structure similaire, mais avec le groupe hydroxyle à une position différente.
Unicité
La N-butyl-5-éthyl-8-hydroxynaphtalène-1-sulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de leurs positions sur le cycle naphtalène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
84083-19-2 |
|---|---|
Formule moléculaire |
C16H21NO3S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-11-17-21(19,20)15-8-6-7-13-12(4-2)9-10-14(18)16(13)15/h6-10,17-18H,3-5,11H2,1-2H3 |
Clé InChI |
JXYVAHQNXHGAHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


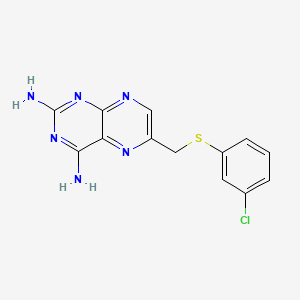



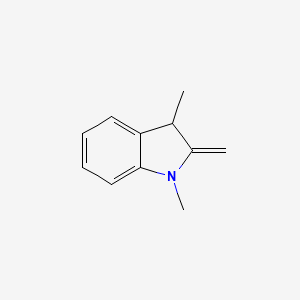
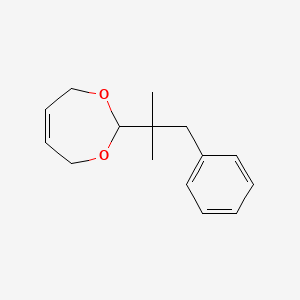
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
